3-[5-(Methylsulfanyl)thiophen-2-yl]propanoic acid
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Overview
Description
3-[5-(Methylsulfanyl)thiophen-2-yl]propanoic acid is an organic compound with the molecular formula C₈H₁₀O₂S₂. It belongs to the class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Methylsulfanyl)thiophen-2-yl]propanoic acid typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions under controlled conditions. These methods ensure high yield and purity of the final product, which is essential for its applications in various fields .
Chemical Reactions Analysis
Types of Reactions
3-[5-(Methylsulfanyl)thiophen-2-yl]propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives .
Scientific Research Applications
3-[5-(Methylsulfanyl)thiophen-2-yl]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors, corrosion inhibitors, and other industrial applications
Mechanism of Action
The mechanism of action of 3-[5-(Methylsulfanyl)thiophen-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Uniqueness
3-[5-(Methylsulfanyl)thiophen-2-yl]propanoic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H10O2S2 |
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Molecular Weight |
202.3 g/mol |
IUPAC Name |
3-(5-methylsulfanylthiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C8H10O2S2/c1-11-8-5-3-6(12-8)2-4-7(9)10/h3,5H,2,4H2,1H3,(H,9,10) |
InChI Key |
JZAHPVRVQWINRN-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(S1)CCC(=O)O |
Origin of Product |
United States |
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